Cas no 1213949-14-4 (methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate)

methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate 化学的及び物理的性質
名前と識別子
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- methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate
- 1213949-14-4
- EN300-1162692
-
- インチ: 1S/C10H11BrN2O4/c1-17-10(14)5-8(12)7-3-2-6(11)4-9(7)13(15)16/h2-4,8H,5,12H2,1H3/t8-/m0/s1
- InChIKey: PKROFJQGFSBDDX-QMMMGPOBSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)[N+](=O)[O-])[C@H](CC(=O)OC)N
計算された属性
- せいみつぶんしりょう: 301.99022g/mol
- どういたいしつりょう: 301.99022g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162692-1.0g |
methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate |
1213949-14-4 | 1g |
$1229.0 | 2023-05-26 | ||
Enamine | EN300-1162692-2.5g |
methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate |
1213949-14-4 | 2.5g |
$2408.0 | 2023-05-26 | ||
Enamine | EN300-1162692-10.0g |
methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate |
1213949-14-4 | 10g |
$5283.0 | 2023-05-26 | ||
Enamine | EN300-1162692-2500mg |
methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate |
1213949-14-4 | 2500mg |
$2408.0 | 2023-10-03 | ||
Enamine | EN300-1162692-250mg |
methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate |
1213949-14-4 | 250mg |
$1131.0 | 2023-10-03 | ||
Enamine | EN300-1162692-5.0g |
methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate |
1213949-14-4 | 5g |
$3562.0 | 2023-05-26 | ||
Enamine | EN300-1162692-0.25g |
methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate |
1213949-14-4 | 0.25g |
$1131.0 | 2023-05-26 | ||
Enamine | EN300-1162692-0.05g |
methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate |
1213949-14-4 | 0.05g |
$1032.0 | 2023-05-26 | ||
Enamine | EN300-1162692-500mg |
methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate |
1213949-14-4 | 500mg |
$1180.0 | 2023-10-03 | ||
Enamine | EN300-1162692-1000mg |
methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate |
1213949-14-4 | 1000mg |
$1229.0 | 2023-10-03 |
methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoateに関する追加情報
Introduction to Methyl (3S)-3-Amino-3-(4-Bromo-2-Nitrophenyl)Propanoate (CAS No. 1213949-14-4)
The compound methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate with CAS No. 1213949-14-4 is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique stereochemistry and functional groups, which make it a valuable building block in the synthesis of complex molecules and potential drug candidates.
Methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate is characterized by its chiral center at the third carbon atom of the propanoate backbone. The stereochemistry of this compound is crucial, as it determines the spatial arrangement of substituents, which in turn influences its chemical reactivity and biological activity. The presence of a nitro group at the 2-position and a bromine atom at the 4-position on the phenyl ring introduces electronic effects that can modulate the compound's properties.
Recent studies have highlighted the importance of methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. Researchers have utilized this compound as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. For instance, its role in constructing multi-functional scaffolds has been explored in the context of anti-cancer drug development.
The synthesis of methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate involves a series of well-established organic reactions, including nucleophilic substitutions, reductions, and oxidations. The stereochemical control during these reactions is critical to ensure the desired configuration at the chiral center. Recent advancements in asymmetric catalysis have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.
In terms of applications, methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate has been utilized as a precursor in the construction of biologically active compounds. Its ability to undergo various transformations, such as amide bond formation and cross-coupling reactions, makes it versatile in synthetic chemistry. For example, researchers have employed this compound to synthesize heterocyclic frameworks that exhibit potent inhibitory activity against key enzymes involved in disease pathways.
Moreover, methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate has been studied for its potential in materials science applications. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent research has focused on incorporating this compound into conjugated systems to enhance their charge transport properties.
The structural features of methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate, including its chiral center and substituted phenyl ring, contribute to its versatility as a chemical building block. The nitro group at the 2-position introduces electron-withdrawing effects that can influence reactivity during synthetic transformations. Similarly, the bromine atom at the 4-position provides opportunities for further functionalization through substitution reactions.
In conclusion, methyl (3S)-3-amino-3-(4-bromo-2-nitrophenyl)propanoate with CAS No. 1213949-14-4 is a significant compound with wide-ranging applications in organic synthesis and drug discovery. Its unique stereochemistry and functional groups make it an invaluable tool for researchers aiming to develop novel bioactive molecules and advanced materials.
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